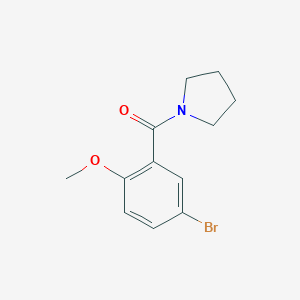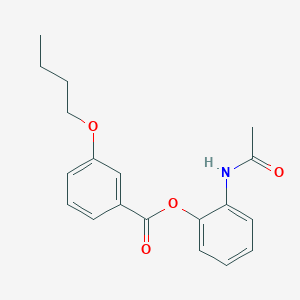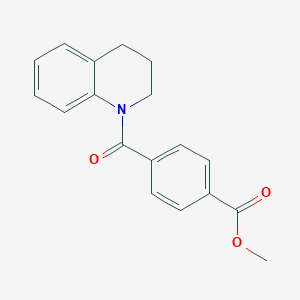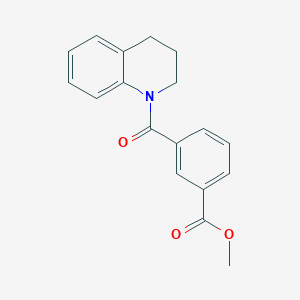![molecular formula C15H19N3O3S B250485 N-[3-(4-morpholinylcarbonyl)phenyl]-N'-propionylthiourea](/img/structure/B250485.png)
N-[3-(4-morpholinylcarbonyl)phenyl]-N'-propionylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-morpholinylcarbonyl)phenyl]-N'-propionylthiourea, also known as TAK-242, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. TAK-242 is a selective inhibitor of Toll-like receptor 4 (TLR4) signaling, which plays a crucial role in the innate immune response. In
Wirkmechanismus
N-[3-(4-morpholinylcarbonyl)phenyl]-N'-propionylthiourea is a selective inhibitor of TLR4 signaling, which is involved in the innate immune response. TLR4 is expressed on the surface of immune cells and recognizes pathogen-associated molecular patterns (PAMPs) from bacteria and viruses. Upon binding to PAMPs, TLR4 activates a signaling cascade that leads to the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This compound inhibits TLR4 signaling by binding to an intracellular domain of TLR4, which prevents the recruitment of adaptor proteins necessary for downstream signaling.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in preclinical studies. In animal models of sepsis, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and improve survival. Additionally, this compound has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[3-(4-morpholinylcarbonyl)phenyl]-N'-propionylthiourea is its selectivity for TLR4 signaling, which allows for specific inhibition of this pathway without affecting other immune signaling pathways. Additionally, this compound has been shown to have low toxicity in preclinical studies. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-[3-(4-morpholinylcarbonyl)phenyl]-N'-propionylthiourea. One potential application is in the treatment of sepsis, where this compound has shown promising results in preclinical studies. Additionally, this compound has been shown to have potential as a cancer therapeutic, and further studies are needed to explore its efficacy in vivo. Finally, there is potential for the development of more potent and soluble TLR4 inhibitors based on the structure of this compound.
Synthesemethoden
The synthesis of N-[3-(4-morpholinylcarbonyl)phenyl]-N'-propionylthiourea involves a multi-step process that begins with the reaction of 4-nitrophenyl isocyanate with morpholine to form 4-nitrophenyl carbamate. This intermediate is then reacted with propionic acid to form the corresponding propionyl carbamate. Finally, thiourea is added to the propionyl carbamate to yield this compound. The overall yield of this process is around 20%, and the purity of the final product is greater than 99%.
Wissenschaftliche Forschungsanwendungen
N-[3-(4-morpholinylcarbonyl)phenyl]-N'-propionylthiourea has been extensively studied for its potential therapeutic applications in a variety of diseases, including sepsis, inflammation, and cancer. In preclinical studies, this compound has been shown to reduce inflammation and improve survival in animal models of sepsis. Additionally, this compound has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Eigenschaften
Molekularformel |
C15H19N3O3S |
|---|---|
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
N-[[3-(morpholine-4-carbonyl)phenyl]carbamothioyl]propanamide |
InChI |
InChI=1S/C15H19N3O3S/c1-2-13(19)17-15(22)16-12-5-3-4-11(10-12)14(20)18-6-8-21-9-7-18/h3-5,10H,2,6-9H2,1H3,(H2,16,17,19,22) |
InChI-Schlüssel |
QGLSROSYCUHNBN-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=S)NC1=CC=CC(=C1)C(=O)N2CCOCC2 |
Kanonische SMILES |
CCC(=O)NC(=S)NC1=CC=CC(=C1)C(=O)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-ethoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250403.png)
![1-Benzhydryl-4-[2-(2-methoxyethoxy)benzoyl]piperazine](/img/structure/B250404.png)
![N-[2-(benzyloxy)phenyl]-2-fluorobenzamide](/img/structure/B250405.png)


![2-(4-chlorophenyl)-N-[4-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B250410.png)
![4-Ethyl-5-methyl-2-[(propanoylcarbamothioyl)amino]thiophene-3-carboxamide](/img/structure/B250416.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250417.png)

![Methyl 3-[(2,6-dimethylanilino)carbonyl]benzoate](/img/structure/B250422.png)
![Methyl 3-[(2-ethyl-6-methylanilino)carbonyl]benzoate](/img/structure/B250423.png)
![Methyl 3-{[4-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate](/img/structure/B250424.png)
![Methyl 3-[(4-fluoroanilino)carbonyl]benzoate](/img/structure/B250425.png)

